molecular formula C13H14O3S B14016264 1-Naphthaleneethanol, 1-methanesulfonate CAS No. 119744-43-3

1-Naphthaleneethanol, 1-methanesulfonate

Cat. No.: B14016264
CAS No.: 119744-43-3
M. Wt: 250.32 g/mol
InChI Key: HACHNDFFWWXYSO-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)ethyl methanesulfonate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further linked to a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)ethyl methanesulfonate typically involves the reaction of 2-(naphthalen-1-yl)ethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

[ \text{2-(naphthalen-1-yl)ethanol} + \text{methanesulfonyl chloride} \rightarrow \text{2-(naphthalen-1-yl)ethyl methanesulfonate} + \text{HCl} ]

Industrial Production Methods

Industrial production of 2-(naphthalen-1-yl)ethyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)ethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinones.

    Reduction: The compound can be reduced to form 2-(naphthalen-1-yl)ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine yields an amine derivative.

    Oxidation: Naphthoquinones are formed.

    Reduction: 2-(naphthalen-1-yl)ethanol is produced.

Scientific Research Applications

2-(naphthalen-1-yl)ethyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for bioactive molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active naphthalene derivatives.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in enzyme inhibition studies and as a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1,2-dihydro-1-naphthalenyl)ethyl methanesulfonate
  • 2-(1-Naphthyl)ethyl methanesulfonate

Comparison

2-(naphthalen-1-yl)ethyl methanesulfonate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in nucleophilic substitution reactions and varying degrees of biological activity, making it a valuable compound for diverse applications.

Properties

CAS No.

119744-43-3

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

2-naphthalen-1-ylethyl methanesulfonate

InChI

InChI=1S/C13H14O3S/c1-17(14,15)16-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3

InChI Key

HACHNDFFWWXYSO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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